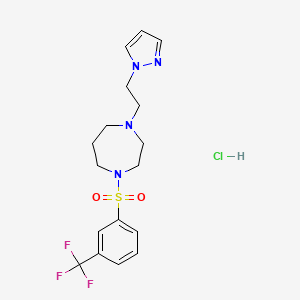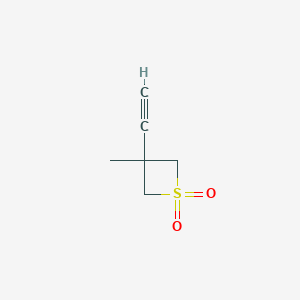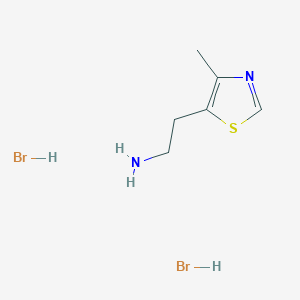
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C17H22ClF3N4O2S and its molecular weight is 438.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis Applications
Cycloaddition Reactions
Research has shown that diazo compounds, including diazomethane, can undergo cycloaddition reactions with sulfonyl-activated alkenes to produce pyrazolines and pyrazoles. These reactions are pivotal for synthesizing various heterocyclic compounds with potential pharmacological activities (Dean & Park, 1976). Similarly, 1,3-dipolar cycloaddition of diazoalkanes has been used to synthesize optically pure cyclopropanes, demonstrating the potential for creating complex molecular structures with high stereochemical control (Cruz Cruz et al., 2009).
Derivatization and Functionalization
The addition of diazomethane to enantiopure compounds has led to the formation of pyrazolines with almost complete pi-facial selectivity. These reactions showcase the ability to derivatize molecules in a way that introduces specific functional groups, such as sulfonyl or trifluoromethyl groups, at designated positions on the heterocyclic backbone, enhancing their chemical diversity and potential for further chemical transformations (Das et al., 2018).
Potential Pharmaceutical Applications
Heterocyclic Compound Synthesis
The formation of diazepines, benzodiazepines, and pyrazole derivatives from reactions involving N-nucleophiles with diketones indicates a broad interest in generating compounds with possible therapeutic benefits. Such heterocyclic compounds are explored for their potential as anticancer, anti-asthmatic, anti-inflammatory, and anticonvulsant agents, reflecting the diverse pharmaceutical applications of these chemical frameworks (Unny et al., 2003).
Synthetic Methodologies for Drug Discovery
The development of methods for the synthesis of diazepane or diazocane systems via multicomponent reactions followed by intramolecular nucleophilic substitution highlights the importance of these chemical strategies in the discovery and development of new drugs. The generation of 1-sulfonyl diazepan-5-ones and their benzo-fused derivatives through such concise synthetic routes underscores the role of these methodologies in facilitating the rapid construction of complex molecules for pharmaceutical research (Banfi et al., 2007).
Eigenschaften
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2S.ClH/c18-17(19,20)15-4-1-5-16(14-15)27(25,26)24-9-3-7-22(11-13-24)10-12-23-8-2-6-21-23;/h1-2,4-6,8,14H,3,7,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYJWDOXNNZQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B2551956.png)
![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE](/img/structure/B2551962.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)




![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)
